1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: The furan-pyridine intermediate and 2-(trifluoromethyl)phenyl isocyanate.
Reaction: Nucleophilic addition of the intermediate to the isocyanate.
Conditions: Room temperature to moderate heating in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient or recyclable catalysts.
Purification Techniques: Advanced chromatography or crystallization methods to ensure product purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Furan-Pyridine Intermediate
Starting Materials: 3-furylboronic acid and 3-bromopyridine.
Reaction: Suzuki coupling reaction in the presence of a palladium catalyst and a base (e.g., potassium carbonate) in an organic solvent like toluene or DMF.
Conditions: Reflux temperature for several hours.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Mild to moderate temperatures.
Products: Oxidized derivatives of the furan or pyridine rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Typically carried out at low temperatures.
Products: Reduced forms of the nitro or carbonyl groups if present.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives on the aromatic rings.
Common Reagents and Conditions
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Solvents: Organic solvents like toluene, DMF, or dichloromethane.
Temperatures: Reactions can range from room temperature to reflux conditions.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Used in the study of enzyme functions or receptor binding due to its unique structure.
Medicine
Drug Development: Potential lead compound for the development of pharmaceuticals targeting specific enzymes or receptors.
Industry
Materials Science: Component in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action for 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the furan and pyridine rings can interact with biological targets through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea: Similar structure but with a thiophene ring instead of a furan ring.
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(methyl)phenyl)urea: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
Trifluoromethyl Group: Enhances metabolic stability and binding affinity.
Furan Ring: Provides unique electronic properties and potential for π-π interactions.
Pyridine Ring: Contributes to the compound’s ability to interact with biological targets through hydrogen bonding and π-π stacking.
This compound’s unique combination of functional groups makes it a versatile candidate for various applications in scientific research and industry.
Properties
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c19-18(20,21)15-3-1-2-4-16(15)24-17(25)23-9-12-7-14(10-22-8-12)13-5-6-26-11-13/h1-8,10-11H,9H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUYMMALSOAYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.